molecular formula C16H15BrN2O3 B3912182 (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

Cat. No.: B3912182
M. Wt: 363.21 g/mol
InChI Key: XMRQQVPXOQVYQC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a methyleneamino group, and a methylphenoxyacetate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-bromoaniline with an aldehyde, followed by the reaction with 2-(2-methylphenoxy)acetic acid. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions include oxides, amines, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to fully understand its pharmacological effects.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

Uniqueness

What sets (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE apart from similar compounds is the presence of the bromine atom in the phenyl ring. This bromine atom can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)21-10-15(20)22-19-16(18)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQVPXOQVYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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